Comparative Reversal of Vincristine Resistance in MRP-Overexpressing T98G Glioma Cells
In the MRP-overexpressing human glioma cell line T98G, NIK250 demonstrated a statistically significant reversal of resistance to vincristine, comparable to that achieved by the well-known MDR modulator verapamil. [1] This comparative data provides a benchmark for NIK250's activity in a specific MRP-driven MDR context.
| Evidence Dimension | Reversal of vincristine resistance (measured by IC50 fold-change or similar) |
|---|---|
| Target Compound Data | Almost completely reversed drug resistance |
| Comparator Or Baseline | Verapamil: Almost completely reversed drug resistance |
| Quantified Difference | No significant difference reported; both achieved 'almost complete' reversal. |
| Conditions | Human glioma cell line T98G, which overexpresses MRP (Multidrug Resistance-associated Protein). |
Why This Matters
This direct comparison establishes that NIK250 can reverse MRP-mediated vincristine resistance with a potency similar to a standard comparator (verapamil), validating its utility for this specific research application.
- [1] Abe, T., et al. (1995). Chemosensitisation of spontaneous multidrug-resistance by a 1,4-dihydropyridine analog and verapamil in human glioma cell-lines overexpressing MRP or MDR1. British Journal of Cancer, 72(2), 418-423. View Source
